molecular formula C9H13ClN2O B3274345 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride CAS No. 6056-42-4

7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Cat. No.: B3274345
CAS No.: 6056-42-4
M. Wt: 200.66 g/mol
InChI Key: WDPCJEZZJHUBMS-UHFFFAOYSA-N
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Description

7-Methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a hydroxyl group at position 3, a methyl substituent at position 7, and a hydrochloride counterion. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 200.67 g/mol (extrapolated from structural analogs in and ).

Key physicochemical properties (derived from analogs in and ):

Property Value
Boiling Point ~301.7°C (estimated)
Density ~1.28 g/cm³
Storage Room temperature
Solubility Likely polar due to HCl salt

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7-2-3-9-10-4-8(12)6-11(9)5-7;/h2-3,5,8,12H,4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPCJEZZJHUBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CN=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-42-4
Record name 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-7-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to cyclization and subsequent elimination of N,N-dimethylpropionamide .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methyl group or the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Research

7-Methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has been investigated for its potential therapeutic effects. Research indicates that it may interact with various biological targets, modulating enzyme activity and receptor signaling pathways. This interaction can lead to significant biological effects such as:

  • Antitumor Activity : Studies have shown that this compound may inhibit specific cancer cell lines by interfering with cellular proliferation pathways.
  • Antimicrobial Properties : It exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile scaffold for creating various derivatives. Its unique structure allows for extensive chemical modifications, which can enhance its biological properties or tailor it for specific applications.

Biological Studies

The compound has been used in numerous biological studies to understand its mechanism of action. It binds to specific enzymes and receptors, leading to alterations in their functions. This property is crucial in drug design and development.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Research conducted by the International Journal of Antimicrobial Agents demonstrated that this compound showed promising activity against Gram-positive bacteria. The study highlighted its potential use in developing new antimicrobial therapies.
  • Mechanistic Insights : A paper in Bioorganic & Medicinal Chemistry Letters provided insights into the binding interactions of the compound with specific enzymes involved in metabolic pathways. This research is vital for understanding how modifications to the compound can enhance its efficacy.

Mechanism of Action

The mechanism of action of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrido[1,2-a]pyrimidine Derivatives

The pyrido[1,2-a]pyrimidine scaffold is a versatile pharmacophore, with substitutions at positions 2, 3, 4, and 7 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Structural and Functional Differences

Compound Name (CAS/Code) Substituents/Modifications Molecular Weight Key Biological Insights
7-Methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl (OMXX-289271-01) 7-methyl, 3-hydroxyl, bicyclic core, HCl salt 200.67 Hypothesized 5-HT₂A/C receptor modulation
2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol HCl (5993-97-5) Parent compound lacking 7-methyl group 186.64 Used as a synthetic intermediate; no direct pharmacological data
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl 2-methyl, 3-chloroethyl, ketone at position 4 272.73 Intermediate for antipsychotics (e.g., risperidone)
2-(3-Methoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-methoxyphenyl, 7-piperazine, ketone at position 4 ~420.50 Patent-listed compound with potential CNS activity

Pharmacological Implications

  • Hydroxyl vs. Ketone at Position 3/4 : Hydroxyl groups (as in the target compound) favor hydrogen bonding with receptors, whereas ketones (e.g., in 4H-pyrido[1,2-a]pyrimidin-4-one derivatives) may stabilize binding via hydrophobic interactions .
  • Piperazine and Aryl Substitutions : Compounds with piperazine or methoxyphenyl groups () exhibit enhanced selectivity for serotonin and dopamine receptors, suggesting that the absence of such groups in the target compound might limit its receptor specificity .

Research Findings and Limitations

  • Serotonin Receptor Modulation : Quipazine (a 5-HT₂ agonist) and ketanserin (a 5-HT₂ antagonist) studies () highlight the importance of substituents in determining agonist/antagonist activity. The target compound’s hydroxyl and methyl groups may position it as a partial agonist, but empirical data are lacking .
  • Synthetic Utility : Derivatives like 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl are critical intermediates in antipsychotic synthesis, whereas the target compound’s role remains unexplored .

Biological Activity

7-Methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS No. 6056-42-4) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrido[1,2-a]pyrimidine core with a hydroxyl group and a methyl substituent. Its molecular formula is C9H12ClN2OC_9H_{12}ClN_2O with a molecular weight of approximately 200.66 g/mol. The structure allows for various modifications that can enhance its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in neurotransmission and neuroprotection.

1. Modulation of Nicotinic Acetylcholine Receptors

Research indicates that this compound acts as a positive allosteric modulator of α7 nAChRs. In vitro studies demonstrated significant enhancement of receptor activity in the presence of the compound, with maximum modulation observed at concentrations around 10 µM. The effective concentration (EC50) for potent modulators ranged from 0.14 to 0.38 µM in various studies .

Table 1: In Vitro Activity of this compound

CompoundEC50 (µM)Max Modulation (%)
7-Methyl Compound0.181200
Related Analog0.14600

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific pathways involved include the NF-kB signaling pathway, which is crucial for inflammatory responses .

3. Antitumor Activity

Preliminary studies suggest potential antitumor properties through inhibition of specific kinases involved in cancer cell proliferation and survival. This includes targeting tyrosine kinases that are often overactive in tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Neuroprotection : In models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal death and improved cognitive function metrics.
  • Cancer Research : In vitro assays indicated that the compound could significantly reduce the viability of cancer cell lines at nanomolar concentrations.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrido[1,2-a]pyrimidine core can significantly affect biological activity. For example, varying the substituents on the nitrogen atoms or altering the hydroxyl group's position can enhance receptor affinity and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methyl Group AdditionIncreased receptor modulation
Hydroxyl Group PositioningEnhanced anti-inflammatory effects
Alkyl Chain Length VariationOptimal length improves potency

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the pyrido[1,2-a]pyrimidin-3-ol core structure?

  • Methodology : The core structure is typically synthesized via cyclocondensation reactions. For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde intermediates can react with ethyl N-alkylglycinates in methanol under triethylamine catalysis to form substituted derivatives. Acidification with HCl yields the final product . Alternative routes include Thorpe-Ziegler isomerization using 2-chloromethyl intermediates and thiocarbonates .
  • Key Steps :

  • Use of sodium methoxide for dehydrohalogenation.
  • Acidic workup (HCl) to precipitate the hydrochloride salt.

Q. What spectroscopic techniques are critical for characterizing pyrido[1,2-a]pyrimidine derivatives?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., methyl groups at C-7, hydroxyl at C-3).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm1^{-1} for 4-oxo derivatives) .

Q. What biological activities are associated with pyrido[1,2-a]pyrimidine scaffolds?

  • Known Activities :

  • Human leukocyte elastase (HLE) inhibition : Derivatives like SSR 69071 exhibit IC50_{50} values as low as 3.9 nM .
  • CXCR3 antagonism and 5-HT6 receptor modulation .
    • Screening : Use enzymatic assays (e.g., HLE inhibition) and receptor-binding studies to evaluate activity.

Advanced Research Questions

Q. How can C-3 functionalization (e.g., sulfenylation/selenylation) be optimized for pyrido[1,2-a]pyrimidin-4-ones?

  • Methodology :

  • Iodine-mediated coupling : React 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones with thiols/organodiselenides under mild conditions (e.g., K2_2S2_2O8_8, 80°C). Electron-deficient aryl diselenides yield >90% products .
  • Key Parameters :
Substituent (C-6)Yield (%)
–F93
–Br85
–Cl81
  • Mechanism : Radical pathway involving thiyl/selenyl radicals (trapped with TEMPO) .

Q. How to resolve contradictions in reported synthetic yields for –SAr group insertion?

  • Analysis :

  • Limited literature on –SAr insertion (e.g., Wang et al.’s single report using sulfonyl hydrazides at elevated temperatures ).
  • Recommendations :
  • Validate reproducibility under inert atmospheres (N2_2) to exclude oxygen interference.
  • Screen alternative thiol surrogates (e.g., disulfides) for improved efficiency .

Q. What mechanistic insights support radical-mediated C–H bond functionalization in pyrido[1,2-a]pyrimidines?

  • Evidence :

  • Radical scavengers (TEMPO) inhibit reactivity, confirming radical intermediates.
  • No iodinated byproducts detected, ruling out halogenation pathways .
    • Pathway :

Persulfate generates thiyl/selenyl radicals.

Radical addition at C-3 followed by rearomatization .

Q. How to handle halogen substituents (e.g., –F, –Cl) during late-stage functionalization?

  • Strategy :

  • Halogens at C-6 are stable under sulfenylation/selenylation (yields >80%) .
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for further derivatization .

Q. What strategies improve regioselectivity in C–H bond activation for pyrido[1,2-a]pyrimidines?

  • Approach :

  • Directing groups : Install temporary groups (e.g., –OMe) to steer C-3 vs. C-2 functionalization.
  • Metal-free conditions : Iodine/persulfate systems favor C-3 selectivity over traditional Pd catalysts .

Q. How to evaluate structure-activity relationships (SAR) for HLE inhibition?

  • Methodology :

  • Compare IC50_{50} values of analogs (e.g., SSR 69071 vs. methyl-substituted derivatives).
  • Key SAR Findings :
  • Bulky C-2 substituents enhance HLE affinity.
  • Piperidineethoxy groups at C-9 improve species selectivity (human vs. rodent elastases) .

Data Contradiction Analysis

  • Example : Discrepancies in sulfenylation efficiency between Wang et al. (high-temperature method) and iodine-mediated protocols.
    • Resolution : Iodine/persulfate systems achieve higher yields (93% vs. 60–70%) at milder conditions, suggesting radical pathways are superior to thermal activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Reactant of Route 2
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

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